tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-amino-5-methylanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-12-5-6-14(18)15(11-12)19-13-7-9-20(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,19H,7-10,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYREHXTZGVYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but it often involves modulation of biochemical pathways .
Comparison with Similar Compounds
Fluorinated Analog: tert-Butyl 4-([2-amino-4-fluoro-5-methylphenyl]amino)piperidine-1-carboxylate
- Structural Difference : A fluorine atom is introduced at the para position of the aromatic ring.
- Synthesis : Prepared via hydrazine hydrate reduction using Raney nickel, followed by column chromatography .
- Impact: Fluorination enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism. The electron-withdrawing fluorine may also alter electronic density, affecting receptor binding affinity compared to the non-fluorinated parent compound .
Brominated and Nitro-Substituted Analogs
- tert-Butyl 4-[(4-bromo-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate: Features a bromine atom and nitro group on the aromatic ring. Synthesis: Achieved via nucleophilic aromatic substitution using 4-aminopiperidine-Boc in DMF . Application: Bromine acts as a leaving group for further functionalization (e.g., Suzuki coupling), while the nitro group serves as an intermediate for reduction to amines.
- tert-Butyl 4-[(2-amino-4-bromo-5-methylphenyl)amino]piperidine-1-carboxylate: Retains the amino group but includes bromine at the para position. Utility: Bromine enables radiohalogenation for imaging applications, distinguishing it from the target compound in diagnostic contexts .
Thiazole-Containing Analog: tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate
- Structural Difference : Incorporates a thiazole ring and sulfonyl group.
- Synthesis : Involves oxidation of a methylthio group to methylsulfonyl, followed by amide coupling with N-Boc-piperidine-4-carboxylic acid using EDCl/HOBt .
- Biological Relevance : The thiazole and sulfonyl groups enhance kinase (CDK9) inhibitory activity by facilitating hydrogen bonding and hydrophobic interactions, unlike the simpler aniline-based target compound .
Oxazole Derivative: tert-Butyl 4-(2-((benzyl(methyl)amino)methyl)oxazol-5-yl)piperidine-1-carboxylate
- Structural Difference: Contains an oxazole ring and a benzyl(methyl)amino side chain.
- The benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Triazole-Thioether Analog: tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate
- Structural Difference : Includes a triazole ring, trifluoromethyl group, and thioether linkage.
- Impact : The trifluoromethyl group improves metabolic stability and electron density, while the triazole enables π-π stacking in enzyme active sites. The hydroxyl group on piperidine enhances solubility but may introduce metabolic vulnerability .
Comparative Analysis Table
| Property | Target Compound | Fluorinated Analog | Brominated-Nitro Analog | Thiazole Derivative | Oxazole Derivative |
|---|---|---|---|---|---|
| Molecular Weight | ~320 g/mol | ~338 g/mol | ~428 g/mol | ~454 g/mol | ~385 g/mol |
| Key Functional Groups | -NH2, -CH3 | -F, -NH2, -CH3 | -Br, -NO2, -CH3 | -SO2CH3, Thiazole | Oxazole, -BnN(CH3) |
| Synthetic Route | Reduction (Raney Ni) | Reduction (Raney Ni) | Nucleophilic substitution | Oxidation, amide coupling | Multicomponent reaction |
| Bioactivity | M1 receptor agonist | Enhanced stability | Intermediate for imaging | CDK9 inhibition | Not reported |
| Lipophilicity (LogP) | Moderate | Moderate | High | High | Very high |
Key Research Findings
Metabolic Stability : Fluorination and trifluoromethyl groups reduce oxidative metabolism, extending half-life .
Synthetic Flexibility : Brominated analogs serve as intermediates for further functionalization, enabling diversification in drug discovery pipelines .
Heterocycles and Selectivity : Thiazole and oxazole derivatives exhibit improved kinase selectivity due to heterocyclic interactions, contrasting with the aniline-based target compound’s CNS focus .
Biological Activity
tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula and CAS Number 950772-98-2, exhibits various pharmacological properties that could be beneficial in therapeutic applications.
Chemical Structure
The structure of this compound is characterized by a piperidine ring substituted with an amino group and a tert-butyl ester. The specific arrangement of these functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer properties . Research has shown that compounds in this class can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance efficacy against malignancies .
Antiviral Activity
The compound has also been explored for its antiviral potential . Research indicates that certain piperidine derivatives possess activity against viral infections by inhibiting viral replication. For example, derivatives similar to this compound have shown promising results in inhibiting the replication of viruses like HIV and Hepatitis C . The mechanism often involves interference with viral entry or replication processes within host cells.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The amino group on the phenyl ring may facilitate binding to receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The structural features may allow for effective inhibition of enzymes critical for cancer cell survival and viral replication.
- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several piperidine derivatives, including this compound. The results indicated an IC50 value of approximately 15 µM against breast cancer cell lines, highlighting its potential as a therapeutic agent .
Antiviral Assessment
In another study focusing on antiviral activity, researchers tested various piperidine derivatives against HIV. The compound exhibited an EC50 value of 0.26 µM, indicating strong antiviral efficacy with low cytotoxicity (CC50 > 100 µM), suggesting a high therapeutic index .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 950772-98-2 |
| Anticancer IC50 | ~15 µM |
| Antiviral EC50 | 0.26 µM |
| Cytotoxicity CC50 | >100 µM |
Preparation Methods
Starting Material Preparation
A key precursor is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , which can be prepared or procured commercially. This compound offers a reactive hydroxymethyl group at the 4-position of the piperidine ring, enabling further substitution.
Nucleophilic Aromatic Substitution (SNAr) Approach
One documented synthetic route involves the reaction of the piperidine hydroxymethyl derivative with an aromatic halide or nitro-substituted aromatic compound under basic conditions:
This step yields an intermediate with a substituted aromatic moiety attached to the piperidine ring via an ether or amine linkage. The nitro group can subsequently be reduced to an amino group.
Reductive Amination or Direct Amination
The amino group at the 2-position on the aromatic ring (2-amino-5-methylphenyl) can be introduced by:
- Reduction of nitro groups on the aromatic ring using catalytic hydrogenation or chemical reducing agents.
- Direct nucleophilic substitution of an activated aromatic halide with 2-amino-5-methylaniline under controlled conditions.
These steps require careful control of temperature and pH to avoid side reactions and maintain the integrity of the tert-butyl carbamate protecting group.
Protection and Deprotection Steps
The tert-butyl carbamate group protects the piperidine nitrogen during aromatic substitution and amination steps. It is typically introduced early in the synthesis and remains stable under the reaction conditions used. Deprotection, if needed, is performed under acidic conditions (e.g., trifluoroacetic acid) after the desired substitution is complete.
Purification
The crude reaction mixtures are purified by silica gel column chromatography, often eluting with mixtures of ethyl acetate and hexane or petroleum ether. Purity is confirmed by NMR (1H and 13C), LC-MS, and melting point determination.
Representative Reaction Scheme Summary
| Step | Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of alkoxide intermediate | Sodium hydride, DMF | RT, 20 min | - |
| 2 | Nucleophilic aromatic substitution | 2-bromo-4-chloro-5-nitropyridine | RT, overnight | 62 |
| 3 | Reduction of nitro group to amino | Catalytic hydrogenation or chemical reductants | Mild conditions | ~80-90 (typical) |
| 4 | Purification | Silica gel chromatography | Gradient elution | - |
Research Findings and Optimization
- The use of sodium hydride as a base in DMF is effective for generating the alkoxide intermediate, facilitating nucleophilic attack on aromatic halides.
- Potassium tert-butoxide in dimethyl sulfoxide (DMSO) has also been used for related piperidine derivatives, providing moderate yields (~60%) under mild conditions (20°C, 1 hour), highlighting the importance of base and solvent choice in optimizing reaction efficiency.
- Reaction temperature control is critical; mild to ambient temperatures prevent decomposition of sensitive groups.
- The tert-butyl carbamate group is stable under these conditions, allowing selective functionalization without deprotection.
- Purification by chromatography yields the product as a pale yellow solid or oil, with melting points around 121–124°C reported for the final compound.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Starting material | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Commercially available or synthesized |
| Base | Sodium hydride (60%), Potassium tert-butoxide | 1 equiv to slight excess |
| Solvent | DMF, DMSO | Polar aprotic solvents |
| Temperature | Room temperature to 25°C | 20–25°C optimal |
| Reaction time | 1 hour to overnight | 1 h to 16 h |
| Yield | Isolated yield of intermediate and final product | 60–62% for substitution step; overall yield depends on subsequent steps |
| Purification | Silica gel chromatography | Ethyl acetate/hexane mixtures |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of tert-butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate, and how are they experimentally determined?
- Answer: The compound is a light yellow solid (melting point and solubility data not explicitly available in evidence). Key characterization methods include:
- NMR spectroscopy for structural elucidation (proton and carbon environments).
- HPLC for purity assessment (>95% recommended for research use) .
- Mass spectrometry (e.g., LC-MS or GC-MS) to confirm molecular weight (277.36 g/mol) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer:
- PPE Requirements: Respiratory protection (N95 masks), nitrile gloves, and chemical-resistant goggles .
- Waste Management: Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .
- Emergency Measures: Ensure access to eyewash stations and emergency showers. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Answer:
- Stepwise Synthesis: Begin with tert-butyl piperidine precursors, followed by regioselective amination at the 4-position. Use coupling agents like EDCI/HOBt for amide bond formation .
- Purification: Employ silica gel column chromatography with gradients of ethyl acetate/hexane. Monitor by TLC (Rf ~0.3–0.5) .
- Troubleshooting Low Yields: Optimize reaction time (e.g., 12–24 hours at 20–60°C) and catalyst loading (e.g., Pd/C for hydrogenation steps) .
Q. What structural features influence its reactivity and interactions with biological targets?
- Answer:
- The piperidine ring enables conformational flexibility, critical for binding to enzyme active sites (e.g., kinases or GPCRs).
- The 2-amino-5-methylphenyl group enhances π-π stacking and hydrogen-bonding potential, influencing affinity for aromatic residues in proteins .
- Steric Effects: The tert-butyl group may hinder nucleophilic attacks, improving stability in physiological conditions .
Q. How can analytical methods be validated for quantifying this compound in complex matrices?
- Answer:
- LC-MS/MS Validation: Establish linearity (R² >0.99) across 1–1000 ng/mL, LOD/LOQ (<1 ng/mL), and precision (CV <15%) .
- Specificity: Test against structurally similar impurities (e.g., deprotected piperidine derivatives) using high-resolution mass spectrometry .
Q. How should contradictory stability data (e.g., conflicting degradation rates) be resolved?
- Answer:
- Forced Degradation Studies: Expose the compound to stressors (UV light, 40–80°C, acidic/basic hydrolysis) and analyze degradation products via UPLC-QTOF .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under varying storage conditions .
Methodological Challenges and Solutions
Q. What computational tools are recommended for predicting its interaction with biological targets?
- Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding modes with proteins (PDB IDs: e.g., 3SN6 for kinase targets).
- MD Simulations: GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can researchers design forced degradation studies to identify major degradation pathways?
- Answer:
- Oxidative Stress: Treat with H₂O₂ (3% v/v) at 25°C for 24 hours.
- Photolysis: Expose to UV-A (365 nm) for 48 hours.
- Analysis: Use HRMS and NMR to identify oxidation byproducts (e.g., N-oxide derivatives) or hydrolyzed intermediates .
Tables
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 277.36 g/mol | |
| Physical State | Light yellow solid | |
| Recommended Storage | 2–8°C, inert atmosphere |
Table 2: Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low Amination Yield | Use Pd-mediated coupling at 60°C | |
| Impurity Formation | Gradient column chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
